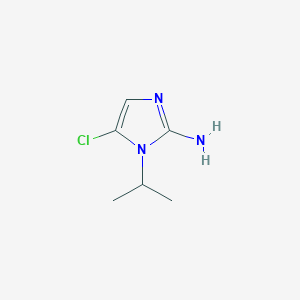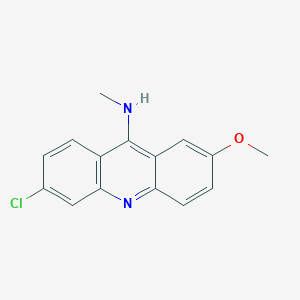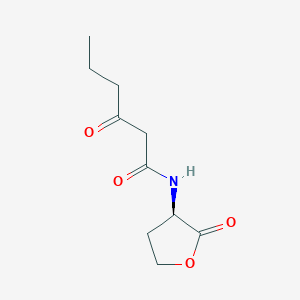
(R)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexanamide backbone and a tetrahydrofuran ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide typically involves multi-step organic reactions. One common method starts with the preparation of the hexanamide backbone, followed by the introduction of the tetrahydrofuran ring. Key steps may include:
Formation of the Hexanamide Backbone: This can be achieved through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a cyclization reaction, often involving the use of a diol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide may have potential as a pharmaceutical intermediate. Its ability to interact with biological molecules could lead to the development of new drugs or therapeutic agents.
Industry
Industrially, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism by which ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxo and amide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. Pathways involved may include metabolic processes and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)pentanamide
- ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)butanamide
Uniqueness
Compared to similar compounds, ®-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexanamide stands out due to its longer hexanamide chain, which can influence its reactivity and interactions with other molecules. This structural difference can lead to unique properties and applications, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
3-oxo-N-[(3R)-2-oxooxolan-3-yl]hexanamide |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13)/t8-/m1/s1 |
Clé InChI |
YRYOXRMDHALAFL-MRVPVSSYSA-N |
SMILES isomérique |
CCCC(=O)CC(=O)N[C@@H]1CCOC1=O |
SMILES canonique |
CCCC(=O)CC(=O)NC1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide](/img/structure/B12923334.png)
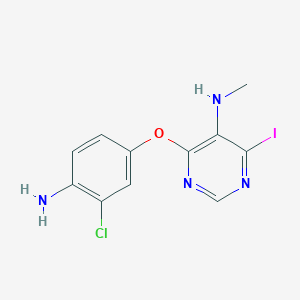

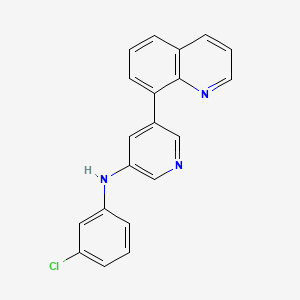
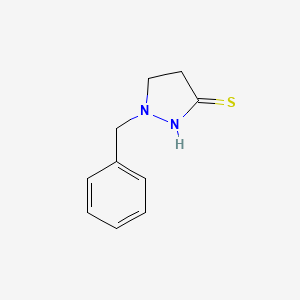
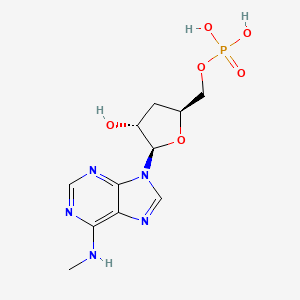
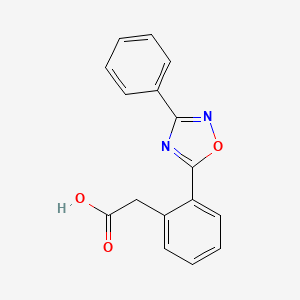
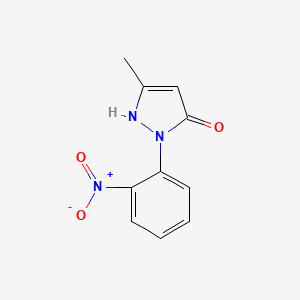
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
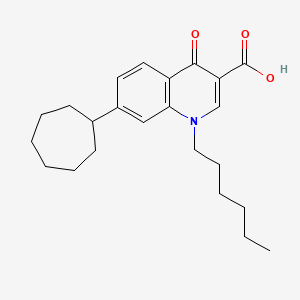
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
